Cas no 1807977-45-2 (1-(3-benzyl-1,2,4-oxadiazol-5-yl)-3-methanesulfonylpropan-1-amine hydrochloride)

1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-methanesulfonylpropan-1-amine hydrochloride is a chemically synthesized small-molecule compound featuring a 1,2,4-oxadiazole core with a benzyl substituent and a methanesulfonylpropylamine side chain. The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical research applications. The oxadiazole moiety contributes to its potential as a bioactive scaffold, while the methanesulfonyl group may influence binding affinity and metabolic properties. This compound is of interest in medicinal chemistry for its structural versatility, which allows for further derivatization. Its well-defined molecular structure ensures reproducibility in experimental settings, supporting investigations into enzyme inhibition or receptor modulation. Proper handling and storage under controlled conditions are recommended to maintain integrity.
1-(3-benzyl-1,2,4-oxadiazol-5-yl)-3-methanesulfonylpropan-1-amine hydrochloride structure
1807977-45-2 structure
Product Name:1-(3-benzyl-1,2,4-oxadiazol-5-yl)-3-methanesulfonylpropan-1-amine hydrochloride
CAS No:1807977-45-2
MF:C13H18ClN3O3S
MW:331.81832075119
CID:5895243
PubChem ID:86261802
Update Time:2025-05-19

1-(3-benzyl-1,2,4-oxadiazol-5-yl)-3-methanesulfonylpropan-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(3-benzyl-1,2,4-oxadiazol-5-yl)-3-methylsulfonylpropan-1-amine:hydrochloride
    • 1-(3-benzyl-1,2,4-oxadiazol-5-yl)-3-methanesulfonylpropan-1-amine hydrochloride
    • F2185-0156
    • 1-(3-benzyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine hydrochloride
    • 1-(3-benzyl-1,2,4-oxadiazol-5-yl)-3-methylsulfonylpropan-1-amine;hydrochloride
    • AKOS026681530
    • 1807977-45-2
    • Inchi: 1S/C13H17N3O3S.ClH/c1-20(17,18)8-7-11(14)13-15-12(16-19-13)9-10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3;1H
    • InChI Key: QRDCKNFUUTYAFT-UHFFFAOYSA-N
    • SMILES: C(C1ON=C(CC2=CC=CC=C2)N=1)(N)CCS(C)(=O)=O.[H]Cl

Computed Properties

  • Exact Mass: 331.0757403g/mol
  • Monoisotopic Mass: 331.0757403g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 390
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 108Ų

1-(3-benzyl-1,2,4-oxadiazol-5-yl)-3-methanesulfonylpropan-1-amine hydrochloride Pricemore >>

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Additional information on 1-(3-benzyl-1,2,4-oxadiazol-5-yl)-3-methanesulfonylpropan-1-amine hydrochloride

Recent Advances in the Study of 1-(3-benzyl-1,2,4-oxadiazol-5-yl)-3-methanesulfonylpropan-1-amine hydrochloride (CAS: 1807977-45-2)

The compound 1-(3-benzyl-1,2,4-oxadiazol-5-yl)-3-methanesulfonylpropan-1-amine hydrochloride (CAS: 1807977-45-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique 1,2,4-oxadiazole core and methanesulfonylpropan-1-amine moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, mechanism of action, and potential clinical applications, making it a compound of considerable interest to researchers and industry professionals alike.

One of the key areas of investigation has been the compound's role as a modulator of specific biological pathways. Preliminary studies suggest that 1-(3-benzyl-1,2,4-oxadiazol-5-yl)-3-methanesulfonylpropan-1-amine hydrochloride exhibits selective binding affinity to certain protein targets, which could be leveraged for the development of novel therapeutics. For instance, recent in vitro and in vivo experiments have demonstrated its efficacy in modulating inflammatory responses, suggesting potential applications in the treatment of chronic inflammatory diseases. The compound's ability to interact with key enzymes and receptors has been meticulously characterized using advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.

Another significant aspect of recent research has been the optimization of the compound's synthetic pathway. Researchers have developed more efficient and scalable methods for the synthesis of 1-(3-benzyl-1,2,4-oxadiazol-5-yl)-3-methanesulfonylpropan-1-amine hydrochloride, addressing previous challenges related to yield and purity. These advancements not only facilitate further pharmacological studies but also enhance the compound's viability for large-scale production. Detailed analytical data, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) results, have been published to support these improvements.

In addition to its pharmacological and synthetic advancements, the compound's safety profile has been a focal point of recent investigations. Preclinical toxicity studies have provided valuable insights into its pharmacokinetics and biodistribution, highlighting both its therapeutic potential and areas requiring further optimization. These studies have employed state-of-the-art techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to monitor the compound's metabolism and elimination in biological systems. The findings underscore the importance of continued research to fully understand the compound's safety and efficacy in human subjects.

Looking ahead, the future of 1-(3-benzyl-1,2,4-oxadiazol-5-yl)-3-methanesulfonylpropan-1-amine hydrochloride appears promising. Ongoing clinical trials and collaborative research efforts are expected to further elucidate its therapeutic potential and expand its applications. The compound's unique chemical structure and demonstrated biological activity position it as a valuable candidate for the development of next-generation pharmaceuticals. As research progresses, it will be critical to address any remaining challenges related to its formulation, delivery, and long-term safety to fully realize its clinical benefits.

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